Imidazenil
説明
Imidazenil (CAS 151271-08-8) is a partial allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, belonging to the imidazobenzodiazepine class . It exhibits anxiolytic and anticonvulsant properties with a unique pharmacological profile characterized by high potency (IC50 = 0.9 nM for benzodiazepine receptor binding) and reduced side effects compared to classical benzodiazepines . Preclinical studies highlight its ability to antagonize seizures induced by bicuculline and pentylenetetrazole without causing significant sedation, tolerance, or receptor downregulation during chronic use . Structurally, it features a 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide backbone, contributing to its selective receptor interactions .
特性
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
The synthesis of imidazenil involves several steps, starting with the preparation of the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. The synthetic route typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through various methods such as the Debus, Radiszewski, Wallach, Marckwald, and Van Leusen reactions.
Substitution Reactions: The imidazole ring is then substituted with the necessary functional groups to form the imidazobenzodiazepine structure.
Final Assembly: The final step involves the formation of the carboxamide group, resulting in the complete this compound molecule.
化学反応の分析
イミダゼニルは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: イミダゼニルは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応も発生する可能性がありますが、これらの反応はあまり一般的ではありません。
これらの反応で使用される一般的な試薬と条件には、酸化反応用の強力な酸化剤と還元反応用の還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.
4. 科学研究への応用
科学的研究の応用
Pharmacological Profile
Imidazenil is distinguished from traditional benzodiazepines by its ability to provide anxiolytic and anticonvulsant effects without the common side effects associated with these medications, such as sedation, tolerance, and dependence. It operates primarily through GABA_A receptors, particularly those containing α2 and α3 subunits, which are implicated in anxiety regulation and seizure activity .
Key Properties
- Anxiolytic Effects : this compound has shown efficacy in reducing anxiety without producing sedation.
- Anticonvulsant Activity : It demonstrates significant protection against seizures induced by various stimuli.
- Non-Sedative Profile : Unlike other benzodiazepines, this compound does not cause sedation or amnesia at therapeutic doses .
Clinical Applications
- Anxiety Disorders
- Epilepsy Management
- Neuroprotective Effects
- Schizophrenia and Bipolar Disorder
Case Study 1: Efficacy in Anxiety Reduction
In a controlled study involving patas monkeys, this compound was administered alongside alprazolam to assess its impact on learning and performance under anxiety-inducing conditions. Results indicated that this compound effectively reduced anxiety-related errors without impairing cognitive function, unlike alprazolam .
Case Study 2: Anticonvulsant Properties
Research conducted on rats demonstrated that this compound significantly increased the threshold for bicuculline-induced tonic-clonic seizures. The study highlighted that lower doses of this compound were effective compared to higher doses of traditional benzodiazepines like diazepam, indicating a favorable safety profile .
Comparative Data Table
| Property | This compound | Alprazolam | Diazepam |
|---|---|---|---|
| Anxiolytic Effect | High | High | High |
| Anticonvulsant Activity | High | Moderate | High |
| Sedative Effect | None | Yes | Yes |
| Tolerance Development | Low | High | Moderate |
| Dependence Liability | Low | High | Moderate |
作用機序
イミダゼニルは、GABAA受容体におけるγ-アミノ酪酸 (GABA) 作用の部分的正の異所性モジュレーターとして作用することで効果を発揮します。ベンゾジアゼピン受容体に高親和性で結合し、受容体のGABAに対する応答を調節します。 完全アゴニストとは異なり、イミダゼニルは受容体を完全に活性化せず、これは完全アゴニストに比べて副作用プロファイルが低下していることに貢献している可能性があります .
6. 類似の化合物との比較
イミダゼニルは、最も密接に関連する他のイミダゾベンゾジアゼピンとしては、以下があります。
ミダゾラム: 鎮静作用と抗不安作用を持つ、一般的に使用されているベンゾジアゼピン。
フルマゼニル: ベンゾジアゼピン中毒の治療に使用されるベンゾジアゼピン受容体拮抗薬。
ブレタゼニル: イミダゼニルと同様の特性を持つ別の部分アゴニスト.
これらの化合物と比較して、イミダゼニルは、顕著な鎮静作用や健忘作用なしに、抗不安作用と抗けいれん作用を生み出すという点でユニークです。 これは、不安や発作などの状態の治療のために、より柔軟で安全な選択肢になる可能性があります .
類似化合物との比較
Imidazenil vs. Diazepam
- Mechanism : Diazepam is a full agonist at GABAA receptors, while this compound acts as a partial agonist with ~30–50% lower efficacy at α1 subunit-containing receptors .
- Efficacy :
- In bicuculline-induced seizures, this compound (2.5 μmol/kg) achieves maximal protection comparable to Diazepam (35 μmol/kg), but with a 1.27-fold higher AUC for prolonged anticonvulsant duration .
- Chronic Diazepam use leads to tolerance (reduced receptor density by 20–30%), whereas this compound maintains efficacy over 130 days without receptor downregulation .
- Side Effects: this compound lacks Diazepam’s sedative, ataxic, and ethanol-potentiating effects .
This compound vs. Bretazenil
This compound vs. Abecarnil
- Pharmacodynamics : Abecarnil, a β-carboline partial agonist, shares anticonvulsant activity but differs in neurotransmitter modulation. This compound prevents stress-induced acetylcholine/dopamine release at lower doses (0.05 mg/kg), whereas Abecarnil requires higher doses for similar effects .
- Tolerance Profile : Neither drug induces significant tolerance, but this compound’s imidazole core confers structural advantages for receptor binding .
This compound vs. Midazolam
- Efficacy-Side Effect Balance : Midazolam, a full agonist, produces robust anxiolysis but causes dose-dependent cognitive impairment in primates. This compound, at equipotent doses, preserves learning and memory .
- Receptor Subunit Preference : Midazolam strongly activates α1 subunits linked to sedation, while this compound’s partial agonism at α2/α3 subunits may explain its cleaner profile .
This compound vs. Zolpidem
- Selectivity : Zolpidem, an imidazopyridine, selectively targets α1-containing GABAA receptors, causing sedation. This compound’s broader subunit interaction avoids this limitation .
生物活性
Imidazenil, a novel compound characterized as a partial agonist at benzodiazepine receptors, exhibits significant biological activity with implications for anxiolytic and anticonvulsant therapies. This article synthesizes findings from various studies to elucidate the mechanisms of action, efficacy, and potential applications of this compound.
This compound is classified as an imidazobenzodiazepine, specifically 6-(2-bromophenyl)-8-fluoro-4H-imidazo-[1,5-a][1,4]benzodiazepine-3-carboxamide. It functions primarily as a partial allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, selectively interacting with different GABA_A receptor subtypes. Notably, this compound demonstrates low intrinsic efficacy at α1-containing GABA_A receptors while exhibiting high efficacy at α5 subunits, which is critical for its therapeutic profile .
Pharmacological Profile
This compound's pharmacological effects have been extensively documented in both in vitro and in vivo studies. Key findings include:
- Anxiolytic and Anticonvulsant Properties : this compound has been shown to exhibit anxiolytic effects comparable to those of traditional benzodiazepines without the associated risks of sedation or tolerance. In animal models, it effectively reduces seizure activity induced by pentylenetetrazole and isoniazid .
- Tolerance Development : Unlike full agonists such as diazepam and zolpidem, this compound does not induce tolerance to its anticonvulsant or anxiolytic effects after prolonged administration. This is attributed to its selective modulation of GABA_A receptor subunits .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other benzodiazepines based on various studies:
| Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedation Risk | Tolerance Development |
|---|---|---|---|---|
| This compound | High | High | Low | None |
| Diazepam | High | High | Moderate | Yes |
| Zolpidem | Moderate | Low | Moderate | Yes |
| Alprazolam | High | Moderate | High | Yes |
Case Studies and Research Findings
- Neuroprotective Effects : In a study assessing the protective effects against nerve agent toxicity (soman), this compound demonstrated significant neuroprotective properties in guinea pigs, suggesting potential applications in toxicology .
- Behavioral Studies : Research involving tI/R mice indicated that this compound increased spontaneous alternations in the Y-maze test, an indicator of cognitive function improvement post-treatment. This contrasts with α5-insensitive benzodiazepines like zolpidem, which did not yield similar results .
- Long-term Effects on GABA_A Receptors : A study highlighted that chronic administration of diazepam altered the expression of GABA_A receptor subunits, leading to tolerance. In contrast, this compound maintained stable receptor expression levels, underscoring its unique pharmacodynamic profile .
Q & A
Q. Methodology :
- Use rodent models (e.g., rats) challenged with bicuculline or pentylenetetrazol to induce seizures. Compare acute vs. chronic dosing regimens to assess tolerance.
- Key metrics :
- ED50 : Dose required for 50% protection against seizures.
- Receptor density quantification via [<sup>3</sup>H]-flumazenil binding assays post-treatment to evaluate GABAA receptor downregulation .
- Control groups : Include diazepam-treated cohorts for comparative analysis of receptor adaptation .
How can researchers resolve contradictions between in vitro and in vivo data on this compound’s partial agonism?
Q. Methodology :
- In vitro : Perform electrophysiological assays (e.g., patch-clamp) on recombinant GABAA receptors to measure this compound’s efficacy (% maximal GABA response).
- In vivo : Correlate behavioral outcomes (e.g., seizure suppression) with pharmacokinetic parameters (plasma/brain concentration-time profiles).
- Statistical reconciliation : Use non-linear regression to model dose-response relationships and account for metabolite activity .
What methodological approaches validate this compound’s low dependence liability in preclinical studies?
Q. Methodology :
- Withdrawal paradigms : After chronic administration, abruptly discontinue this compound and monitor withdrawal symptoms (e.g., hyperexcitability, weight loss).
- Receptor occupancy studies : Compare benzodiazepine receptor occupancy (via PET imaging or autoradiography) between this compound and full agonists like diazepam .
- Data interpretation : Partial agonists typically exhibit submaximal receptor activation, reducing adaptive receptor downregulation .
How should researchers design longitudinal studies to assess this compound’s neuroprotective effects against organophosphate toxicity?
Q. Methodology :
- Animal models : Expose rats to diisopropylfluorophosphate (DFP), then administer this compound at varying post-exposure intervals.
- Outcome measures :
- Controls : Include midazolam or diazepam for comparative efficacy.
What statistical frameworks are recommended for analyzing contradictory outcomes in this compound’s anticonvulsant vs. anxiolytic effects?
Q. Methodology :
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., receptor subtype selectivity vs. behavioral outcomes).
- False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multiple comparisons in studies with overlapping endpoints (e.g., anticonvulsant vs. sedative effects) .
How can partial agonism at GABAA receptors be leveraged to optimize this compound’s therapeutic index?
Q. Methodology :
- Dose-ranging studies : Establish a therapeutic window using:
- Lower boundary : Minimum effective dose for seizure suppression.
- Upper boundary : Dose inducing sedation/motor impairment (rotarod test).
- Receptor subtype profiling : Use α-subunit-specific GABAA receptor mutants to identify targets mediating desired vs. adverse effects .
What pharmacokinetic-pharmacodynamic (PK-PD) models best predict this compound’s duration of action in chronic use?
Q. Methodology :
- Compartmental modeling : Fit plasma and brain concentration data to a two-compartment model with effect-site linkage.
- Key parameters :
How do interspecies differences in CYP450 metabolism impact translational research on this compound?
Q. Methodology :
- In vitro metabolism : Use liver microsomes from humans vs. rodents to compare metabolite profiles (LC-MS/MS).
- In vivo validation : Administer this compound with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .
What experimental controls are critical when studying this compound’s interaction with other GABAergics?
Q. Methodology :
- Isobolographic analysis : Determine additive/synergistic effects when co-administered with drugs like vigabatrin.
- Negative controls : Include vehicle-treated groups and GABAA antagonists (e.g., flumazenil) to confirm receptor specificity .
How can researchers address the lack of human data on this compound’s efficacy in epilepsy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
